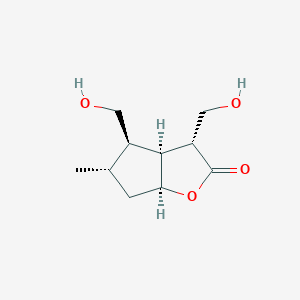

Gelsemiol

Description

first isolated from Gelsemium sempervirens; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(3R,3aS,4R,5S,6aS)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3/t5-,6+,7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYPTQQTJGQJNF-BGKGJTHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C1CO)C(C(=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]([C@@H]1CO)[C@@H](C(=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gelsemiol: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of gelsemiol, an iridoid found in plants of the genus Gelsemium. The document details its natural sources, the established upstream biosynthetic pathway, and a putative pathway for its formation. It also includes representative experimental protocols for the investigation of its biosynthesis and quantitative data on related compounds found in its natural sources.

Natural Sources of this compound

This compound is a monoterpenoid iridoid that has been identified as a constituent of plants in the genus Gelsemium. This genus includes highly toxic flowering plants, notably Gelsemium elegans and Gelsemium sempervirens.[1][2][3] These plants are known to produce a wide array of biologically active compounds, with a primary focus in the scientific literature on their abundant and toxic alkaloids.[1][3][4][5]

While this compound and its glucosides have been reported in Gelsemium elegans, detailed quantitative analyses of this compound content in various plant tissues (roots, stems, leaves, flowers) are not extensively available in the current literature. Metabolomic studies have confirmed the presence and absorption of various iridoids from Gelsemium elegans in animal models, indicating their bioavailability.[6] However, these studies have not specifically quantified the levels of this compound.

Table 1: Major Alkaloids Quantified in Gelsemium elegans

The following table summarizes quantitative data for the major alkaloids found in Gelsemium elegans, providing context for the chemical environment in which this compound exists. It is important to note the absence of specific quantitative data for this compound in the reviewed literature.

| Compound | Plant Part | Concentration Range | Method of Analysis | Reference(s) |

| Gelsemine | Root | Variable, often a major component | HPLC-UV, UHPLC-PDA-QTOF/MS | [4][5] |

| Koumine | Root, Stem, Leaf | Variable, often the most abundant | HPLC-UV, UHPLC-PDA-QTOF/MS | [4][5] |

| Gelsenicine | Root | Variable | HPLC-UV, UHPLC-PDA-QTOF/MS | [4][5] |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, as an iridoid, its formation originates from the well-characterized iridoid biosynthesis pathway, which is a branch of the terpenoid pathway. The upstream pathway leading to the core iridoid structure is well-established, while the specific enzymatic steps that modify this core into this compound are currently putative.

The Upstream Iridoid Biosynthesis Pathway

The biosynthesis of iridoids begins with the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway in plastids, to form geranyl pyrophosphate (GPP). A series of enzymatic reactions then converts GPP into the central iridoid precursor, 8-oxogeranial.

The key enzymes involved in this upstream pathway are:

-

Geraniol Synthase (GES): A terpene synthase that converts GPP to geraniol.[6]

-

Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase (CYP) that hydroxylates geraniol to 8-hydroxygeraniol.[6][7]

-

8-hydroxygeraniol oxidoreductase (HGO): An oxidoreductase that catalyzes the two-step oxidation of 8-hydroxygeraniol to 8-oxogeranial.[6]

-

Iridoid Synthase (ISY): A short-chain dehydrogenase/reductase (SDR) that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, typically resulting in an iridodial intermediate.[6][8]

Putative Biosynthetic Pathway of this compound

The conversion of an iridodial intermediate to this compound likely involves a series of oxidation and reduction reactions to form the specific functional groups and stereochemistry of the final molecule. Based on the structure of this compound and the known catalytic activities of enzyme families found in plants, a hypothetical pathway can be proposed. This putative pathway likely involves cytochrome P450 monooxygenases (CYPs) for hydroxylation and short-chain dehydrogenases/reductases (SDRs) for stereospecific reductions. The presence and activity of a diverse set of CYPs and SDRs have been reported in Gelsemium species, supporting their potential role in the diversification of iridoids.[4][8]

The following diagram illustrates a plausible, yet unconfirmed, pathway from an iridodial precursor to this compound.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments that would be essential for this research.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the expression levels of candidate genes potentially involved in this compound biosynthesis in different tissues of Gelsemium.

Methodology:

-

RNA Extraction: Total RNA is extracted from various Gelsemium tissues (e.g., roots, stems, leaves, flowers) using a suitable plant RNA extraction kit or a TRIzol-based method. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Gene-specific primers for the candidate biosynthetic genes (e.g., CYPs, SDRs) and reference genes (for normalization) are designed using software like Primer3. Primers should be designed to amplify a product of 100-200 bp.

-

qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction mixture typically contains cDNA, forward and reverse primers, and the master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of one or more stable reference genes.[9][10]

Functional Characterization of Biosynthetic Enzymes

To confirm the function of candidate genes, they are heterologously expressed, and the resulting enzymes are tested for their catalytic activity with putative substrates.

Methodology:

-

Gene Cloning: The full-length coding sequence of the candidate gene is amplified from Gelsemium cDNA by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). The purity of the protein is confirmed by SDS-PAGE.

-

Enzyme Assay: The purified enzyme is incubated with a putative substrate (e.g., an iridoid precursor) and any necessary cofactors (e.g., NADPH for reductases, O2 and a P450 reductase for CYPs).

-

Product Analysis: The reaction products are extracted and analyzed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

Metabolite Analysis by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and quantification of this compound and other metabolites in plant extracts.

Methodology:

-

Sample Preparation: Plant material is ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., methanol or ethanol). The extract is then filtered and diluted for analysis.

-

Chromatographic Separation: The extract is injected into a liquid chromatography system, typically a UHPLC system, equipped with a reverse-phase column (e.g., C18). A gradient elution with solvents like water (with formic acid) and acetonitrile is used to separate the metabolites.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of compounds.

-

Data Analysis: The resulting data is processed using specialized software to identify and quantify compounds based on their retention time, accurate mass, and fragmentation pattern (MS/MS). Comparison with an authentic standard of this compound is required for unambiguous identification and quantification.[4][5]

Conclusion and Future Directions

The study of this compound, an iridoid from the medicinally and toxicologically significant Gelsemium genus, is an emerging area of research. While its natural sources are known, a detailed understanding of its biosynthesis and quantification in the plant is still lacking. The upstream iridoid biosynthesis pathway provides a solid foundation for future research, which should focus on the identification and functional characterization of the specific enzymes, likely cytochrome P450 monooxygenases and short-chain dehydrogenases/reductases, that catalyze the final steps in this compound formation. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate the complete biosynthetic pathway of this compound. This knowledge will not only contribute to a deeper understanding of plant specialized metabolism but may also open avenues for the biotechnological production of this compound and related compounds for potential pharmaceutical applications.

References

- 1. Gelsemium - Wikipedia [en.wikipedia.org]

- 2. ovid.com [ovid.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Excretion, Metabolism, and Tissue Distribution of Gelsemium elegans (Gardn. & Champ.) Benth in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cytochrome P-450 in plant/insect interactions: geraniol 10-hydroxylase and the biosynthesis of iridoid monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]

Gelsemiol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemiol, a naturally occurring iridoid, has garnered significant interest within the scientific community due to its neurotrophic factor-potentiating activity. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, intended to serve as a foundational resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development. This document synthesizes the available structural data, stereochemical assignments, and analytical methodologies pertinent to this promising bioactive molecule.

Chemical Identity and Physicochemical Properties

This compound is classified as an iridoid, a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. Its core chemical features are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | (1S,4aS,6R,7R,7aS)-6,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol | Inferred from synthetic and structural studies |

| CAS Number | 110414-77-2 | [1] |

| Chemical Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.234 g/mol | [1] |

Chemical Structure and Stereochemistry

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques and total synthesis. The molecule possesses a complex, densely functionalized bicyclic core with multiple stereocenters.

2D Chemical Structure

The planar structure of this compound, illustrating the connectivity of its atoms, is depicted below.

Caption: 2D chemical structure of this compound.

Stereochemistry and Absolute Configuration

This compound contains five stereocenters, leading to a number of possible stereoisomers. The absolute configuration of the naturally occurring (+)-Gelsemiol has been determined through enantioselective total synthesis and confirmed by X-ray crystallography.[2] The established stereochemical assignments for each chiral center are detailed in the table below.

| Stereocenter | Cahn-Ingold-Prelog (CIP) Designation |

| C1 | S |

| C4a | S |

| C6 | R |

| C7 | R |

| C7a | S |

The three-dimensional arrangement of atoms in (+)-Gelsemiol is critical for its biological activity.

Caption: 3D representation of the absolute configuration of (+)-Gelsemiol.

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of this compound has relied on modern analytical techniques. While specific, detailed experimental parameters from the original isolation and characterization are not fully available in the public domain, the following outlines the general methodologies employed.

Isolation and Purification

This compound is a constituent of plants from the Gelsemium genus. A general workflow for its extraction and purification from plant material is described below.

Caption: Generalized workflow for the isolation and purification of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and relative stereochemistry of organic molecules like this compound.

¹H and ¹³C NMR Spectroscopy: Detailed peak assignments for this compound are typically found in specialized chemical literature. A representative, though not exhaustive, summary of expected chemical shifts is provided below.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| H-1 | ~5.0 | C-1 | ~98 |

| H-3 | ~5.8 | C-3 | ~130 |

| H-4 | ~2.5 | C-4 | ~40 |

| H-5 | ~2.0 | C-5 | ~35 |

| H-6 | ~3.8 | C-6 | ~75 |

| H-7a | ~2.2 | C-7 | ~78 |

| CH₃-7 | ~1.2 | C-7a | ~50 |

| - | - | C-8 | ~140 |

| - | - | C-9 | ~115 |

| - | - | CH₃-7 | ~25 |

Note: These are approximate values and can vary based on the solvent and instrument used.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules.

Methodology:

-

Crystallization: High-purity this compound is dissolved in a suitable solvent system and allowed to slowly evaporate or cool to induce the formation of single crystals.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined and refined to generate a final, high-resolution 3D structure. The absolute configuration is typically determined using anomalous dispersion effects.

Biological Activity and Signaling Pathways

This compound has been identified as a neuritogenic agent, meaning it promotes the growth and differentiation of neurons. This activity is of significant interest for potential therapeutic applications in neurodegenerative diseases and nerve injury.

The precise molecular mechanism underlying this compound's neurotrophic effects is an active area of research. It is proposed to potentiate the effects of endogenous neurotrophic factors, such as Nerve Growth Factor (NGF). A simplified hypothetical signaling pathway is illustrated below.

Caption: Hypothesized signaling pathway for this compound-potentiated neurite outgrowth.

Conclusion

This compound represents a stereochemically complex natural product with promising biological activity. This guide has provided a consolidated overview of its chemical structure, absolute configuration, and the analytical methods used for its characterization. Further research into its mechanism of action and synthetic accessibility will be crucial for realizing its therapeutic potential. The detailed experimental protocols and raw analytical data, while not fully available in the public domain, can likely be found in the supplementary information of the primary research articles cited in this field.

References

Gelsemiol: A Technical Guide on its Discovery, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemiol is a naturally occurring iridoid compound isolated from Gelsemium sempervirens (L.) J.St.-Hil., a plant with a rich history in traditional medicine.[1] While the genus Gelsemium is well-known for its diverse and complex alkaloid profile, this compound represents a non-alkaloidal constituent of interest.[2] Recent research has highlighted its potential as a neuroactive compound, specifically for its ability to promote neurite outgrowth.[3] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its discovery, biological activity, and the experimental methodologies used in its study.

Discovery and Historical Context

The genus Gelsemium has been utilized in traditional and homeopathic medicine for centuries, particularly for the treatment of neurological conditions such as anxiety, neuralgia, and migraines.[1] This historical use has spurred significant phytochemical investigation into its constituents. While the focus has predominantly been on the plant's toxic and medicinally active alkaloids, other compound classes, including iridoids, have also been identified.[2]

This compound was first identified as an oxidized iridoid from Gelsemium sempervirens.[3] However, the specific details of its original isolation and structure elucidation are not extensively documented in readily available literature. Its significance was more recently highlighted through its total synthesis, which confirmed its structure and enabled further biological evaluation.[4]

Chemical Properties

-

Compound Class: Iridoid

-

CAS Number: 110414-77-2[5]

-

Molecular Formula: C₁₀H₁₆O₄

-

Description: this compound is a bicyclic monoterpenoid characterized by a cyclopentanopyran ring system. Its structure has been unequivocally confirmed by total synthesis and spectroscopic methods.[4]

Biological Activity: Neuritogenic Effects

The primary biological activity of this compound identified to date is its ability to promote neurite outgrowth. This was reported in the context of its total synthesis by Gademann and coworkers.[3]

Summary of Neuritogenic Activity

Due to the limited availability of the full experimental data in the searched literature, a detailed quantitative summary is not possible. The table below conceptualizes the expected data presentation for this compound's neuritogenic activity.

| Cell Line | Assay Type | Concentration Range | Observed Effect | Positive Control | Reference |

| Neuronal cell line (e.g., PC12, SH-SY5Y) | Neurite Outgrowth Assay | Not Specified | Acceleration of neuronal differentiation and neurite growth | Nerve Growth Factor (NGF) | [3] |

Signaling Pathways and Mechanism of Action

The specific signaling pathways through which this compound exerts its neuritogenic effects have not yet been elucidated in the available scientific literature. Research on crude extracts of Gelsemium sempervirens suggests that its neuroprotective effects may be linked to the modulation of mitochondrial bioenergetics.[6] However, it is crucial to note that this has not been specifically demonstrated for this compound.

Conceptual Discovery and Activity Workflow

The following diagram illustrates a conceptual workflow from the traditional use of Gelsemium to the identification and initial biological screening of this compound.

Figure 1. Conceptual workflow for the discovery and bioactivity screening of this compound.

Experimental Protocols

Isolation and Purification of this compound

Figure 2. General experimental workflow for the isolation of an iridoid like this compound.

Neurite Outgrowth Assay using PC12 Cells

The following is a representative protocol for assessing the neuritogenic activity of a test compound like this compound using the PC12 cell line, a common model for neuronal differentiation.[6][7][8]

Objective: To quantify the effect of this compound on the promotion of neurite outgrowth in PC12 cells.

Materials:

-

PC12 cell line (ATCC CRL-1721)

-

RPMI-1640 medium

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF) as a positive control

-

This compound (test compound)

-

Poly-L-lysine (PLL)

-

4% Paraformaldehyde (PFA) in PBS

-

Anti-β-III-tubulin antibody

-

Fluorescently labeled secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole)

-

96-well cell culture plates

-

Fluorescence microscope with imaging software

Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 0.01% PLL overnight at room temperature.

-

Wash the wells three times with sterile cell culture grade water and allow to dry.

-

-

Cell Seeding:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Plate the PC12 cells onto the PLL-coated 96-well plate at a density of 1 x 10⁴ cells per well.

-

Allow the cells to adhere for 24 hours.

-

-

Treatment:

-

Prepare a range of concentrations of this compound in a low-serum medium (e.g., RPMI-1640 with 1% HS).

-

Prepare a positive control group with an optimal concentration of NGF (e.g., 50 ng/mL).

-

Prepare a vehicle control group with the low-serum medium containing the same concentration of the solvent used to dissolve this compound.

-

After 24 hours of cell adhesion, replace the medium with the prepared treatment media.

-

-

Incubation:

-

Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

-

Immunocytochemistry:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody against β-III-tubulin (a neuronal marker) overnight at 4°C.

-

Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify neurite outgrowth using an appropriate image analysis software. A common metric is to define a "neurite-bearing" cell as a cell with at least one neurite that is longer than the diameter of the cell body.

-

The percentage of neurite-bearing cells and the average neurite length can be calculated for each treatment group.

-

Conclusion and Future Directions

This compound, an iridoid from Gelsemium sempervirens, has emerged as a promising neuroactive compound due to its neuritogenic properties. However, the current body of knowledge is still in its infancy. Significant research gaps remain, including:

-

The original discovery and detailed phytochemical analysis of this compound in its native plant source.

-

A comprehensive evaluation of its pharmacological profile beyond neurite outgrowth.

-

The elucidation of its specific mechanism of action and the signaling pathways it modulates.

Future research should focus on addressing these gaps to fully understand the therapeutic potential of this compound. The development of a robust and scalable method for its isolation or an optimized synthetic route will be crucial for advancing its study. Further investigation into its effects in more complex neuronal models and in vivo studies is warranted to validate its potential as a lead compound for the development of novel therapies for neurodegenerative diseases and nerve injury.

References

- 1. Medicinal plants of the genus Gelsemium (Gelsemiaceae, Gentianales)--a review of their phytochemistry, pharmacology, toxicology and traditional use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. It Is Not All about Alkaloids—Overlooked Secondary Constituents in Roots and Rhizomes of Gelsemium sempervirens (L.) J.St.-Hil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 110414-77-2 | this compound [phytopurify.com]

- 6. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. jdc.jefferson.edu [jdc.jefferson.edu]

Pharmacological Properties of Gelsemiol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemiol, an iridoid found in plants of the Gelsemium genus, has garnered interest for its potential therapeutic applications. While research on this compound itself is emerging, its pharmacological profile is often discussed in the context of the broader chemical constituents of Gelsemium, which have been traditionally used for a variety of medicinal purposes. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of this compound and its related compounds, with a focus on its neuroprotective, anti-inflammatory, analgesic, and anxiolytic activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug development. It is important to note that while the potential of this compound is promising, much of the detailed mechanistic and quantitative data available is derived from studies on more abundant alkaloids from the same genus, such as gelsemine and koumine. This guide will clearly distinguish between data directly related to this compound and those inferred from its chemical relatives.

Introduction

Gelsemium species, particularly Gelsemium elegans Benth., have a long history in traditional medicine for treating conditions such as pain, anxiety, and inflammation.[1] The primary active constituents of these plants are alkaloids, with gelsemine and koumine being the most studied.[2] this compound, an iridoid, represents a less-abundant but potentially significant compound within this genus. While direct research on this compound is not as extensive as that on its alkaloid counterparts, its structural features and the known bioactivities of iridoids suggest a range of pharmacological activities. This guide aims to consolidate the existing knowledge on this compound and its derivatives, drawing parallels with related Gelsemium compounds to provide a comprehensive picture of its therapeutic potential.

Pharmacological Properties

The pharmacological activities of this compound and its derivatives are being explored in several key areas:

Neuroprotective and Anti-inflammatory Effects

Evidence suggests that compounds from Gelsemium possess neuroprotective and anti-inflammatory properties. Gelsevirine, another alkaloid from the plant, has been shown to decrease neuroinflammation in ischemic stroke models by down-regulating inflammatory cytokines.[1] Similarly, gelsemine exerts neuroprotective effects in neonatal mice with hypoxic-ischemic brain injury by suppressing inflammation and oxidative stress through the Nrf2/HO-1 pathway.[3] These findings suggest that this compound may also play a role in mitigating neuroinflammatory processes.

Analgesic Properties

The analgesic effects of Gelsemium alkaloids are well-documented. Koumine, gelsemine, and gelsenicine have demonstrated significant antinociception in models of inflammatory, neuropathic, and bone cancer pain without inducing tolerance.[2] The primary mechanism for this analgesic activity is believed to be the activation of the spinal α3 glycine receptor/allopregnanolone pathway.[2] This pathway offers a promising target for the development of novel analgesics with a lower risk of tolerance compared to opioids.

Anxiolytic Activity

Traditional use of Gelsemium for anxiety is supported by modern pharmacological studies. Extracts of Gelsemium sempervirens have shown anxiolytic effects in mice, as evaluated by the elevated plus-maze model.[4] Specific alkaloids, including gelsemine, koumine, and gelsevirine, have been identified as potent anxiolytics.[5] Their mechanism of action may also be linked to the modulation of inhibitory neurotransmitter receptors.

Anticancer Potential

While direct evidence for the anticancer activity of this compound is limited, other compounds from the Gelsemium genus have been investigated for their cytotoxic effects. A bisindole alkaloid from Gelsemium elegans, geleganimine B, exhibited anti-inflammatory activity by suppressing pro-inflammatory factors in microglial cells with an IC50 value of 10.2 μM.[6] Further research is needed to determine if this compound or its derivatives possess similar cytotoxic or antiproliferative properties against cancer cell lines.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound-related compounds. It is crucial to note the specific compound for each data point, as direct quantitative data for this compound is sparse.

| Compound | Pharmacological Activity | Assay | Model | Parameter | Value | Reference |

| Geleganimine B | Anti-inflammatory | LPS-induced pro-inflammatory factor suppression | BV2 microglial cells | IC50 | 10.2 μM | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are protocols for key experiments cited in the study of Gelsemium compounds.

Formalin-Induced Inflammatory Pain Test

This model is used to assess the analgesic potential of a compound against inflammatory pain.

-

Animals: Male ICR mice.

-

Procedure:

-

Administer the test compound (e.g., this compound derivative) or vehicle orally to groups of mice.

-

After a set pre-treatment time (e.g., 60 minutes), inject a dilute formalin solution (e.g., 0.02 mL of a 2% solution) into the subplantar region of the right hind paw.

-

Immediately place the mouse in an observation chamber.

-

Record the total time the animal spends licking the injected paw during two distinct phases: the early (neurogenic) phase (0-5 minutes post-injection) and the late (inflammatory) phase (15-30 minutes post-injection).

-

-

Data Analysis: Compare the paw-licking time in the treated groups to the vehicle control group. A significant reduction in licking time indicates an analgesic effect. Statistical analysis is typically performed using a one-way ANOVA followed by a Dunnett's test.

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[4]

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Animals: Mice.

-

Procedure:

-

Administer the test compound (e.g., this compound derivative), a standard anxiolytic (e.g., diazepam), or vehicle to different groups of mice.

-

After a specified pre-treatment period, place a mouse individually at the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

-

Data Analysis: An increase in the number of entries and/or the time spent in the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and its related compounds are mediated through the modulation of specific signaling pathways.

Glycine Receptor Modulation

A key mechanism underlying the analgesic and anxiolytic effects of Gelsemium alkaloids is the modulation of spinal α3 glycine receptors.[2] Activation of these receptors leads to an increase in the synthesis of the neurosteroid allopregnanolone, which has analgesic and anxiolytic properties.

References

- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of Gelsevirine on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gelsemine Exerts Neuroprotective Effects on Neonatal Mice with Hypoxic-Ischemic Brain Injury by Suppressing Inflammation and Oxidative Stress via Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antianxiety activity of Gelsemium sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Gelsemiol's Mechanism of Action in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemiol is a principal indole alkaloid derived from plants of the Gelsemium genus. Traditionally used in various medicinal practices, modern research has identified this compound as a compound with significant anxiolytic and analgesic properties. Unlike some other alkaloids from the same genus, this compound exhibits lower toxicity, making it a compound of interest for therapeutic development. Its effects on the central nervous system (CNS) are multifaceted, involving direct modulation of key inhibitory neurotransmitter receptors and indirect influence on neurosteroidogenic and inflammatory pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, detailing its molecular targets, the signaling pathways it modulates, and the experimental protocols used to elucidate these functions.

Core Mechanisms of Action: A Multi-Target Approach

This compound exerts its effects within the CNS through a combination of direct and indirect mechanisms, primarily targeting the major inhibitory systems of the brain and spinal cord. The core of its action involves:

-

Direct, Subunit-Specific Modulation of Glycine Receptors (GlyRs): this compound directly binds to and modulates the function of GlyRs, the primary mediators of fast synaptic inhibition in the spinal cord and brainstem.[1][2][3][4]

-

Negative Allosteric Modulation of GABA-A Receptors (GABA-A Rs): this compound inhibits the function of GABA-A Rs, the most abundant inhibitory receptors in the brain. This interaction appears to contribute more to the toxic profile of Gelsemium alkaloids than to the therapeutic effects of this compound.[5][6][7]

-

Indirect Modulation via Neurosteroid Synthesis: this compound activates GlyRs in the spinal cord and limbic system, which in turn stimulates the synthesis of the neurosteroid allopregnanolone.[8][9][10][11] Allopregnanolone is a potent positive allosteric modulator of GABA-A Rs, thus providing an indirect pathway for this compound's anxiolytic and analgesic effects.[6]

-

Regulation of Inflammatory and Neurotrophic Pathways: Emerging evidence suggests this compound can modulate CNS inflammatory responses by inhibiting the NLRP3 inflammasome and influence neuroplasticity through the CREB/BDNF pathway, contributing to its anxiolytic effects.[12]

Direct Modulation of Inhibitory Ion Channels

This compound directly interacts with two key ligand-gated ion channels responsible for inhibitory neurotransmission: glycine receptors and GABA-A receptors.

Glycine Receptors (GlyRs)

The most well-characterized mechanism of this compound is its direct, voltage-independent modulation of GlyRs.[2][3] This interaction is complex and highly dependent on the specific α-subunit composition of the receptor pentamer.[2][13]

-

On α1 Subunits: this compound displays a biphasic, bell-shaped modulation. At lower concentrations (e.g., 10 μM), it potentiates glycine-evoked currents. As the concentration increases, this potentiation diminishes and can transition to inhibition.[2][4]

-

On α2 and α3 Subunits: this compound acts as a concentration-dependent inhibitor.[2][4][13] It decreases the apparent affinity of these receptors for glycine, thereby reducing the inhibitory current.[4]

The binding site for this compound is proposed to be the orthosteric (agonist-binding) site at the interface between two adjacent α subunits.[14]

GABA-A Receptors (GABA-A Rs)

This compound acts as a negative modulator of GABA-A Rs, inhibiting GABA-evoked chloride currents across various subunit compositions (including α1β2γ2, α2β3γ2, and α3β3γ2).[5][7] The maximal inhibition is moderate (around 50%), and the potency is significantly lower than its effects on GlyRs.[5][13] This inhibition is not mediated through the benzodiazepine binding site.[5][7] Evidence also points to a presynaptic mechanism where this compound diminishes the frequency of GABAergic synaptic events.[5] This negative modulation may be more closely linked to the toxic effects of Gelsemium alkaloids rather than the therapeutic, anxiolytic properties of this compound.[5][6]

Quantitative Data: this compound's Effects on Inhibitory Receptors

The following tables summarize the quantitative data from electrophysiological studies on recombinant human receptors expressed in HEK293 cells.

Table 1: Inhibitory Effects of this compound on Glycine Receptors (GlyRs)

| Receptor Subunit | This compound IC₅₀ (µM) | Maximal Inhibition (%) | Reference |

|---|---|---|---|

| Homomeric α2 | 70.4 ± 1.1 | -58.7 ± 3.4 | [2] |

| Heteromeric α2β | 57.5 ± 1.1 | -60.9 ± 5.0 | [2] |

| Homomeric α3 | 70.8 ± 1.1 | -59.3 ± 4.1 | [2] |

| Heteromeric α3β | 77.6 ± 1.1 | -54.9 ± 3.9 | [2] |

| Native (Spinal Neurons) | ~42 | Not specified |[13] |

Data from Lara et al., 2016. IC₅₀ values were determined against currents evoked by an EC₅₀ concentration of glycine.

Table 2: Modulatory Effects of this compound on Glycine EC₅₀

| Receptor Subunit | Condition | Glycine EC₅₀ (µM) | Fold Change | Reference |

|---|---|---|---|---|

| Homomeric α1 | Control | 38.9 ± 1.1 | - | [2] |

| + 10 µM this compound | 23.9 ± 1.1 | 0.6x (Potentiation) | [2] | |

| Homomeric α2 | Control | 89.1 ± 1.1 | - | [2] |

| + 50 µM this compound | 158.5 ± 1.1 | 1.8x (Inhibition) | [2] | |

| Homomeric α3 | Control | 102.3 ± 1.1 | - | [2] |

| | + 50 µM this compound | 184.1 ± 1.1 | 1.8x (Inhibition) |[2] |

Data from Lara et al., 2016.

Table 3: Inhibitory Effects of this compound on GABA-A Receptors (GABA-A Rs) | Receptor Subunit | this compound IC₅₀ (µM) | Maximal Inhibition (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | α1β2γ2 | 74.1 ± 15.0 | -54.3 ± 5.0 |[5] | | α2β3γ2 | 105.9 ± 18.2 | -52.6 ± 4.1 |[5] | | α3β3γ2 | 100.1 ± 20.1 | -53.2 ± 4.9 |[5] | | Native (Cortical Neurons) | 89.1 ± 16.4 | -49.6 ± 4.3 |[5] |

Data from Marileo et al., 2023. IC₅₀ values were determined against currents evoked by an EC₅₀ concentration of GABA.

Indirect Mechanism: Glycine Receptor-Mediated Allopregnanolone Synthesis

A key pathway explaining this compound's anxiolytic and analgesic effects involves the stimulation of neurosteroid synthesis.[8][9][15]

-

GlyR Activation: this compound acts on strychnine-sensitive GlyRs in the spinal cord and limbic system (hippocampus and amygdala).[8][9]

-

Enzyme Upregulation: This GlyR activation leads to the upregulation and increased activity of the enzyme 3α-hydroxysteroid oxidoreductase (3α-HSOR).

-

Allopregnanolone Synthesis: 3α-HSOR catalyzes the conversion of progesterone into the neurosteroid allopregnanolone (also known as 3α,5α-THP).[8]

-

GABA-A R Potentiation: Allopregnanolone is a powerful endogenous positive allosteric modulator of GABA-A Rs. It binds to a site on the receptor distinct from the GABA and benzodiazepine sites, potentiating the receptor's response to GABA.[6]

This indirect potentiation of the GABAergic system contributes significantly to the overall inhibitory tone in the CNS, leading to reduced anxiety and pain perception.

Modulation of Other CNS Signaling Pathways

Beyond direct receptor modulation, this compound also influences intracellular signaling cascades related to inflammation and neurotrophic factors, particularly in the context of chronic stress.

-

NLRP3 Inflammasome: In animal models of chronic stress, this compound has been shown to inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome pathway in the hypothalamus and hippocampus.[12] This reduces the production of pro-inflammatory cytokines like IL-1β and IL-6, mitigating neuroinflammation associated with anxiety.

-

CREB/BDNF Pathway: this compound can also downregulate the overexpression of cAMP-response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) in the hypothalamus, which can be dysregulated during chronic stress.[12] This suggests an effect on neuronal plasticity and stress adaptation.

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to determine this compound's mechanism of action.

Electrophysiological Recordings in HEK293 Cells

This protocol is used to quantify the effects of this compound on specific recombinant GlyR and GABA-A R subtypes.

Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂.

-

Cells are plated onto poly-L-lysine-coated coverslips in 35-mm dishes 24 hours before transfection.

-

Transient transfection is performed using a calcium phosphate precipitation method or lipid-based reagents (e.g., Lipofectamine). cDNAs encoding the desired receptor subunits (e.g., human GlyR α1, α2, α3, β, or GABA-A R α, β, γ) and a marker gene (e.g., GFP) are co-transfected.

-

Recordings are performed 24-48 hours post-transfection.

-

-

Whole-Cell Patch-Clamp Recording:

-

Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with an external solution (in mM: 150 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).

-

Patch pipettes (3-5 MΩ resistance) are fabricated from borosilicate glass and filled with an internal solution (in mM: 120 CsCl, 4 MgCl₂, 1 EGTA, 10 HEPES, 0.4 Na-GTP, 4 Na-ATP; pH 7.2).

-

Whole-cell configuration is established on GFP-positive cells. Cells are voltage-clamped at -60 mV.

-

Agonists (glycine or GABA) and this compound are applied rapidly using a multi-barrel perfusion system controlled by solenoid valves.

-

-

Data Acquisition and Analysis:

-

Currents are recorded using an amplifier (e.g., Axopatch 200B), filtered at 2 kHz, and digitized at 10 kHz.

-

Concentration-response curves are generated by applying increasing concentrations of the agonist. The resulting data is fitted to the Hill equation to determine the EC₅₀ (half-maximal effective concentration).

-

To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound, a fixed EC₅₀ concentration of the agonist is co-applied with varying concentrations of this compound. The resulting inhibition data is fitted to a sigmoidal dose-response equation.

-

Allopregnanolone Synthesis in Rat Spinal Cord Slices

This protocol quantifies the effect of this compound on neurosteroid production.[8][9]

Methodology:

-

Tissue Preparation:

-

Adult male Sprague-Dawley rats are euthanized, and the spinal cord is rapidly dissected.

-

The lumbar region of the spinal cord is sliced into 350-µm thick transverse sections using a vibratome in ice-cold, oxygenated Krebs-Ringer buffer.

-

-

Pulse-Chase Experiment:

-

Slices are pre-incubated for 60 minutes at 37°C in oxygenated Krebs-Ringer buffer.

-

Slices are then incubated for 15 minutes with 50 nM [³H]progesterone (the precursor).

-

After the "pulse," slices are washed and transferred to a superfusion system ("chase"). They are continuously perfused with buffer containing this compound, glycine (positive control), or strychnine (antagonist).

-

-

Steroid Analysis:

-

The superfusate containing the newly synthesized [³H]-labeled steroids is collected in fractions.

-

Steroids are extracted from the collected fractions using C18 columns.

-

The extracted steroids are separated and identified using high-performance liquid chromatography (HPLC).

-

The amount of [³H]allopregnanolone in each fraction is quantified using a continuous flow scintillation detector.

-

-

Data Analysis:

-

The quantity of synthesized [³H]allopregnanolone is expressed as a percentage of the total radioactivity.

-

The effects of this compound are compared to control conditions to determine the degree of stimulation of neurosteroidogenesis.

-

Chronic Unpredictable Mild Stress (CUMS) Behavioral Model

This protocol is used to induce an anxiety-like state in mice to test the anxiolytic effects of this compound.[12]

Methodology:

-

Animal Model and Housing:

-

Male C57BL/6 mice are singly housed and allowed to acclimate for one week before the experiment.

-

-

CUMS Procedure:

-

For 4-6 weeks, mice in the CUMS group are subjected to a series of mild, unpredictable stressors.

-

Two different stressors are applied randomly each day. Examples include:

-

Cage tilt (45°) for 24 hours.

-

Wet bedding for 24 hours.

-

Food or water deprivation for 24 hours.

-

Reversal of light/dark cycle.

-

Forced swimming in cool water (18°C) for 5 minutes.

-

Physical restraint for 2 hours.

-

-

The control group is left undisturbed in their home cages.

-

-

Drug Administration:

-

During the final 2-3 weeks of the CUMS procedure, mice are administered this compound (e.g., 0.4, 2, 10 mg/kg, i.p.) or vehicle daily. A positive control group (e.g., diazepam) is often included.

-

-

Behavioral Testing:

-

Following the CUMS and treatment period, mice undergo a battery of behavioral tests to assess anxiety-like behavior, such as:

-

Open Field Test (OFT): Measures locomotor activity and anxiety by quantifying time spent in the center versus the periphery of an open arena.

-

Elevated Plus Maze (EPM): Assesses anxiety by measuring the time spent in the open, exposed arms versus the closed, protected arms of the maze.

-

Light/Dark Box Test: Measures anxiety based on the mouse's aversion to a brightly lit area.

-

-

-

Biochemical Analysis:

-

After behavioral testing, brain regions (hypothalamus, hippocampus) are dissected to measure levels of cytokines (IL-1β, IL-6) and proteins (NLRP3, CREB, BDNF) via ELISA or Western blot.

-

Conclusion and Future Directions

The mechanism of action of this compound in the central nervous system is a sophisticated interplay of direct receptor modulation and indirect pathway activation. Its primary therapeutic effects appear to stem from a unique, subunit-dependent modulation of glycine receptors and the subsequent stimulation of the neurosteroid allopregnanolone, which enhances GABAergic inhibition. Concurrently, its ability to temper neuroinflammatory pathways further supports its potential as an anxiolytic agent.

For drug development professionals, the subunit selectivity of this compound for GlyRs presents an opportunity for the rational design of analogs with improved potency and specificity. Future research should focus on:

-

Elucidating the precise binding mode of this compound at the GlyR orthosteric site through structural biology studies.

-

Developing derivatives that enhance potentiation of α1 GlyRs while minimizing inhibition of α2/α3 subunits to optimize the therapeutic window.

-

Further investigating the presynaptic effects of this compound to understand its influence on neurotransmitter release.

-

Exploring the clinical relevance of its anti-inflammatory and neurotrophic pathway modulation in models of neuropsychiatric disorders.

By leveraging this detailed understanding of its mechanisms, this compound serves as a valuable chemical scaffold for the development of novel therapeutics for anxiety, pain, and other neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine [frontiersin.org]

- 7. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of neurosteroid allopregnanolone biosynthesis in the rat spinal cord by glycine and the alkaloidal analogs strychnine and gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System | Semantic Scholar [semanticscholar.org]

- 11. Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Preliminary In Vitro Screening of Gelsemiol's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of the biological activities of Gelsemiol, a monoterpenoid indole alkaloid found in plants of the Gelsemium genus. While research on the specific biological activities of isolated this compound is still emerging, this document summarizes the available data on the bioactivity of Gelsemium extracts and its constituent alkaloids, providing a foundational understanding for future research and drug development endeavors.

Cytotoxicity

The cytotoxic potential of compounds is a primary screening parameter, crucial for identifying potential anti-cancer agents. In vitro cytotoxicity is commonly assessed using various cell-based assays that measure cell viability or proliferation.

Data Presentation: Cytotoxicity of Gelsemium Extracts and Constituents

| Compound/Extract | Cell Line | Assay | Incubation Time (h) | IC50 Value | Reference |

| Methanol Extract of Gelsemium elegans | CaOV-3 (Ovarian Cancer) | MTT | 96 | 5 µg/mL | [1] |

| Methanol Extract of Gelsemium elegans | MDA-MB-231 (Breast Cancer) | MTT | 96 | 40 µg/mL | [1] |

| (+) Gelsemine | PC12 (Pheochromocytoma) | MTT | Not Specified | 31.59 µM | [2] |

Note: While this compound is a known constituent of Gelsemium species, the specific cytotoxic activity of isolated this compound has not been extensively reported. The data above pertains to a crude extract and a related major alkaloid, gelsemine.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Target cancer cell lines (e.g., CaOV-3, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound or Gelsemium extract of interest

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound or the extract in the complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, 72, or 96 hours).

-

MTT Addition: After incubation, add MTT solution to each well (typically 10-20 µL) and incubate for another 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[1][3][4]

Visualization: General Experimental Workflow for Cytotoxicity Screening

General workflow for in vitro cytotoxicity screening using the MTT assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Screening natural compounds for their ability to modulate inflammatory pathways is a key step in the development of new anti-inflammatory drugs.

Data Presentation: Anti-inflammatory Activity of Gelsemium Alkaloids

| Compound | Cell Line | Target/Assay | IC50 Value | Reference |

| Geleganimine B | BV2 (Microglial cells) | Lipopolysaccharide-induced pro-inflammatory factors | 10.2 µM | [5] |

Note: This data is for a bisindole alkaloid from Gelsemium elegans. Specific data on the anti-inflammatory activity of this compound is currently limited.

Experimental Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Factors in Macrophages

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in macrophage-like cells (e.g., RAW 264.7 or BV2 microglia) stimulated with LPS.

Materials:

-

Macrophage cell line (e.g., RAW 264.7, BV2)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound or other test compounds

-

Griess reagent for NO measurement

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (a known anti-inflammatory drug with LPS).

-

Incubation: Incubate the plates for an appropriate time (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Measurement of Nitric Oxide (NO):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at approximately 540 nm. The amount of nitrite is proportional to the NO produced.

-

-

Measurement of Cytokines (e.g., TNF-α, IL-6):

-

Collect the cell culture supernatant.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the specific cytokines of interest according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the percentage of inhibition of NO or cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value.

Visualization: Simplified NF-κB Signaling Pathway in Inflammation

Simplified representation of the LPS-induced NF-κB signaling pathway.

Antioxidant Activity

Experimental Protocols: Common In Vitro Antioxidant Assays

Several spectrophotometric assays are commonly used to evaluate the antioxidant potential of natural products.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, by antioxidants in an acidic medium.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.

Due to the lack of specific quantitative data for this compound in these assays, detailed protocols are not provided here but can be readily found in the scientific literature.[7][8]

Neuroactivity

Gelsemium alkaloids are known for their effects on the central nervous system. In vitro neuroactivity studies are essential to understand the mechanisms of action and potential therapeutic applications for neurological disorders.

Data Presentation: Activity of Gelsemium Alkaloids on Neuronal Receptors

| Alkaloid | Receptor | Action | IC50 Value | Reference |

| Koumine | Glycine Receptor (α1) | Inhibition | 31.5 ± 1.7 µM | [9] |

| Gelsevirine | Glycine Receptor (α1) | Inhibition | 40.6 ± 8.2 µM | [9] |

Note: Humantenmine, another major alkaloid, did not show detectable activity on Glycine or GABAA receptors in this study.[9] Data for this compound's direct activity on these receptors is not available in the cited literature.

Experimental Protocol: Glutamate-Induced Excitotoxicity in Neuronal Cells

This in vitro model mimics the neuronal damage that occurs in conditions like stroke and neurodegenerative diseases due to excessive glutamate stimulation.

Materials:

-

Neuronal cell line (e.g., HT22, SH-SY5Y) or primary neuronal cultures

-

Complete neuronal cell culture medium

-

Glutamate

-

This compound or other test compounds

-

Reagents for cell viability assessment (e.g., MTT, LDH assay kit)

-

Fluorescent dyes for measuring intracellular calcium and reactive oxygen species (ROS)

Procedure:

-

Cell Culture: Culture the neuronal cells in appropriate plates or coverslips.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for a defined period.

-

Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate.

-

Incubation: Incubate for a period sufficient to induce cell death in the control group (e.g., 24 hours).

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using assays like MTT or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

-

Intracellular Calcium: Use a fluorescent calcium indicator (e.g., Fura-2 AM) to measure changes in intracellular calcium levels.

-

Reactive Oxygen Species (ROS): Employ a fluorescent probe (e.g., DCFH-DA) to quantify the generation of intracellular ROS.

-

-

Data Analysis: Determine the protective effect of this compound by comparing the outcomes in the treated groups to the glutamate-only control group.

Visualization: Potential Neuroprotective Mechanisms

Hypothesized points of intervention for this compound in glutamate-induced excitotoxicity.

Modulation of Signaling Pathways

Understanding how a compound interacts with cellular signaling pathways provides insight into its mechanism of action. While direct evidence for this compound's modulation of specific pathways is limited, the observed biological activities of related alkaloids suggest potential interactions with key signaling cascades.

Apoptosis Pathway

The induction of apoptosis is a key mechanism for many cytotoxic anti-cancer drugs. The process is tightly regulated by a cascade of proteins, including caspases and members of the Bcl-2 family.

Overview of the intrinsic apoptosis pathway potentially modulated by cytotoxic agents.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of various cellular processes, including inflammation, proliferation, and apoptosis. Its modulation by natural compounds is an area of intense research.

References

- 1. researchgate.net [researchgate.net]

- 2. The Difference in Cytotoxic Activity between Two Optical Isomers of Gelsemine from Gelsemium elegans Benth. on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. Bisindole alkaloids with neural anti-inflammatory activity from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. It Is Not All about Alkaloids—Overlooked Secondary Constituents in Roots and Rhizomes of Gelsemium sempervirens (L.) J.St.-Hil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hri-research.org [hri-research.org]

- 9. In vitro studies demonstrate anticancer activity of an alkaloid of the plant Gelsemium sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]

Gelsemiol: An Examination of its Therapeutic Potential and the Prominence of Gelsemine in Gelsemium's Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemiol is a monoterpenoid iridoid found in plants of the Gelsemium genus. While the genus, particularly Gelsemium sempervirens, has a long history in traditional medicine for treating anxiety and pain, scientific investigation into its specific constituents reveals a complex pharmacological profile. This technical guide aims to provide a comprehensive overview of the therapeutic potential of this compound. However, a thorough review of the current scientific literature indicates a significant scarcity of research focused specifically on this compound's biological activity and mechanism of action. The vast majority of studies on Gelsemium attribute its primary therapeutic effects, namely its anxiolytic and analgesic properties, to the indole alkaloid gelsemine .

Therefore, this guide will first address the limited available information on this compound and then provide an in-depth analysis of gelsemine as the principal bioactive compound of Gelsemium sempervirens. This information is presented to aid researchers in understanding the current state of knowledge and to guide future investigations into the individual contributions of Gelsemium constituents.

Part 1: this compound - Current State of Research

Scientific literature focusing directly on the therapeutic potential of this compound is sparse. While its presence in Gelsemium sempervirens is documented, there is a notable lack of in vivo or in vitro studies investigating its pharmacological effects, mechanism of action, or quantitative data such as IC50 or ED50 values. One study identified this compound-1-glucoside as a constituent of Gelsemium, but did not provide data on its biological activity[1]. The absence of dedicated research on this compound suggests that it may be a minor component of the plant's extract or possess less significant biological activity compared to other alkaloids present.

Part 2: Gelsemine - The Primary Bioactive Alkaloid of Gelsemium sempervirens

The primary anxiolytic and analgesic effects of Gelsemium sempervirens are largely attributed to gelsemine[2][3][4]. This section provides a detailed overview of the existing research on gelsemine, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

Gelsemine's effects on the central nervous system are primarily mediated through its interaction with inhibitory neurotransmitter systems. The two main pathways implicated are:

-

Modulation of Glycine Receptors (GlyRs): Gelsemine acts as a modulator of glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem[3][5][6]. It exhibits subunit-selective effects, potentiating currents through α1 glycine receptors at low concentrations and inhibiting α2 and α3 glycine receptors[5][7]. This modulation of glycine receptors is believed to be a key mechanism behind its analgesic effects[2].

-

Stimulation of Allopregnanolone Synthesis: Gelsemine has been shown to increase the synthesis of the neurosteroid allopregnanolone in the limbic system and spinal cord[8][9]. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain. By increasing allopregnanolone levels, gelsemine enhances GABAergic inhibition, which is a well-established mechanism for producing anxiolytic effects[10]. The stimulatory effect of gelsemine on allopregnanolone production is blocked by the glycine receptor antagonist strychnine, suggesting a link between these two mechanisms[9].

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for gelsemine's action.

Quantitative Data

The following tables summarize the available quantitative data for gelsemine from preclinical studies.

Table 1: In Vitro Activity of Gelsemine

| Assay | Cell Line/System | Target | Parameter | Value | Reference |

| Cytotoxicity | PC12 cells | Cell Viability | IC50 | 31.59 µM ((+)-gelsemine) | [11] |

| Glycine Receptor Modulation | HEK293 cells expressing α1 GlyR | α1 Glycine Receptor | Potentiation | Observed at 10 µM | [5][7] |

| Glycine Receptor Modulation | HEK293 cells expressing α2 and α3 GlyR | α2 and α3 Glycine Receptors | Inhibition | Concentration-dependent | [5][7] |

| Glycine Receptor Binding | Rat spinal cord homogenates | Glycine Receptor | Ki | 21.9 µM |

Table 2: In Vivo Efficacy of Gelsemine

| Animal Model | Test | Endpoint | Dose | Effect | Reference |

| Rat (Formalin-induced pain) | Paw licking/lifting | Antinociception | ED50: 0.5-0.6 µg (intrathecal) | 50-60% maximal inhibition | |

| Rat (Bone cancer pain) | Mechanical allodynia | Antinociception | ED50: 0.5-0.6 µg (intrathecal) | 50-60% maximal inhibition | |

| Rat (Spinal nerve ligation) | Neuropathic pain | Antinociception | ED50: 0.5-0.6 µg (intrathecal) | 50-60% maximal inhibition | |

| Mouse (Elevated Plus Maze) | Anxiety-like behavior | Increased time in open arms | Not specified | Anxiolytic-like effect |

Table 3: Toxicity Data for Gelsemium Alkaloids

| Compound/Extract | Animal Model | Route of Administration | Parameter | Value | Reference |

| Total alkaloids of G. elegans | Mouse | Oral | LD50 | 15 mg/kg | [12] |

| Total alkaloids of G. elegans | Mouse | Intraperitoneal | LD50 | 4 mg/kg | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of gelsemine and related compounds.

Experimental Workflow: From Plant to Preclinical Testing

Electrophysiological Recording of Glycine Receptors

-

Objective: To assess the modulatory effects of gelsemine on glycine receptor subtypes expressed in a heterologous system.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are transiently transfected with cDNAs encoding the desired human glycine receptor subunits (e.g., α1, α2, α3) and a fluorescent reporter protein (e.g., EGFP) using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Electrophysiology:

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

The internal pipette solution contains (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 BAPTA, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

-

Glycine-evoked currents are recorded at a holding potential of -60 mV.

-

Gelsemine is applied at various concentrations via a rapid solution exchange system to determine its effect on the glycine-evoked currents.

-

-

Data Analysis:

-

Concentration-response curves for glycine in the presence and absence of gelsemine are generated to determine changes in EC50 and maximal current.

-

The percentage of potentiation or inhibition by gelsemine is calculated.

-

Quantification of Allopregnanolone in Brain Tissue

-

Objective: To measure the levels of allopregnanolone in brain tissue following the administration of gelsemine.

-

Animal Treatment and Tissue Collection:

-

Rodents (e.g., rats) are administered gelsemine or vehicle via the desired route (e.g., intraperitoneal injection).

-

At a specified time point, animals are euthanized, and brains are rapidly dissected and flash-frozen in liquid nitrogen.

-

-

Steroid Extraction:

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The extracted steroids are derivatized to enhance their volatility and detection by GC-MS[13].

-

Samples are analyzed on a GC-MS system operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

The concentration of allopregnanolone is determined by comparing the peak area to that of a known amount of a deuterated internal standard.

-

-

Data Analysis:

-

Allopregnanolone levels are expressed as ng per gram of brain tissue.

-

Statistical analysis is performed to compare the levels between gelsemine-treated and vehicle-treated groups.

-

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

-

Objective: To assess the anxiolytic-like effects of gelsemine in mice.

-

Apparatus:

-

A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.

-

-

Procedure:

-

Mice are administered gelsemine or a vehicle control at a specified time before the test[2][15][16][17].

-

Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).

-

The animal's behavior is recorded by an overhead video camera.

-

-

Data Analysis:

-

The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.

-

An increase in these parameters is indicative of an anxiolytic-like effect.

-

Total distance traveled can also be measured to control for general effects on locomotor activity.

-

Hot Plate Test for Analgesia

-

Objective: To evaluate the analgesic properties of gelsemine against thermal pain.

-

Apparatus:

-

A metal plate that can be heated to a constant temperature (e.g., 55 ± 0.5°C).

-

-

Procedure:

-

The baseline pain sensitivity of each rodent (e.g., rat) is determined by placing it on the hot plate and measuring the latency to a nociceptive response (e.g., paw licking or jumping)[18][19][20][21][22]. A cut-off time is set to prevent tissue damage.

-

Animals are then administered gelsemine or a vehicle control.

-

The latency to the nociceptive response is measured again at various time points after drug administration.

-

-

Data Analysis:

-

The analgesic effect is expressed as the increase in the latency to the pain response compared to the baseline.

-

The maximum possible effect (MPE) can be calculated.

-

Conclusion